Cas no 2090983-17-6 (2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid)

2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Furancarboxylic acid, 2-ethyl-4-(trifluoromethyl)-
- 2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid
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- Inchi: 1S/C8H7F3O3/c1-2-5-6(7(12)13)4(3-14-5)8(9,10)11/h3H,2H2,1H3,(H,12,13)
- InChI Key: SNWPUSQFIVOTNK-UHFFFAOYSA-N
- SMILES: O1C=C(C(F)(F)F)C(C(O)=O)=C1CC
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-370002-0.5g |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95.0% | 0.5g |
$546.0 | 2025-02-19 | |
Enamine | EN300-370002-0.1g |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95.0% | 0.1g |
$241.0 | 2025-02-19 | |
Enamine | EN300-370002-2.5g |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95.0% | 2.5g |
$1370.0 | 2025-02-19 | |
Enamine | EN300-370002-0.25g |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95.0% | 0.25g |
$347.0 | 2025-02-19 | |
Aaron | AR01BUJN-500mg |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95% | 500mg |
$776.00 | 2025-02-09 | |
Aaron | AR01BUJN-10g |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95% | 10g |
$4160.00 | 2023-12-14 | |
A2B Chem LLC | AW31319-500mg |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95% | 500mg |
$610.00 | 2024-04-20 | |
A2B Chem LLC | AW31319-10g |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95% | 10g |
$3201.00 | 2024-04-20 | |
1PlusChem | 1P01BUBB-1g |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95% | 1g |
$812.00 | 2025-03-19 | |
Aaron | AR01BUJN-250mg |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
2090983-17-6 | 95% | 250mg |
$503.00 | 2025-02-09 |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid Related Literature
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
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Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
Additional information on 2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid
Recent Advances in the Study of 2-Ethyl-4-(trifluoromethyl)furan-3-carboxylic Acid (CAS: 2090983-17-6)
The compound 2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid (CAS: 2090983-17-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, highlighting its synthesis, biological activity, and implications for drug development.
Recent studies have focused on the synthesis and optimization of 2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid, leveraging advanced organic chemistry techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These methods have improved yield and purity, making the compound more accessible for further pharmacological evaluation. The trifluoromethyl group, in particular, has been noted for its ability to enhance metabolic stability and bioavailability, which are critical factors in drug design.
In terms of biological activity, preliminary in vitro studies have demonstrated that 2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid exhibits promising inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that the compound acts as a potent inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 μM. This suggests potential applications in the development of anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs.
Further investigations into the compound's mechanism of action have revealed its ability to modulate reactive oxygen species (ROS) production in cancer cell lines. A recent preprint on bioRxiv highlighted its efficacy in inducing apoptosis in colorectal cancer cells, possibly through the inhibition of the NF-κB signaling pathway. These findings position 2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid as a candidate for further preclinical evaluation in oncology.
Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of the compound. A 2024 study in Drug Metabolism and Disposition pointed out its relatively short half-life in rodent models, necessitating structural modifications or formulation strategies to improve its therapeutic window. Researchers are currently exploring prodrug approaches and nanoparticle-based delivery systems to address these limitations.
In conclusion, 2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid represents a versatile scaffold with significant potential in drug discovery. Its dual activity in inflammation and oncology, coupled with advances in synthetic methodologies, makes it a compelling subject for future research. Ongoing studies are expected to elucidate its full therapeutic potential and pave the way for clinical translation.
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